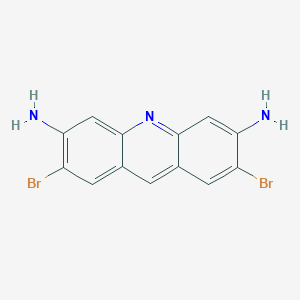
2,7-Dibromoacridine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromoacridine-3,6-diamine is a derivative of acridine, a heterocyclic compound known for its broad range of applications in various fields such as pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched due to their unique physical and chemical properties, as well as their biological activities .
Preparation Methods
The synthesis of 2,7-Dibromoacridine-3,6-diamine typically involves the bromination of acridine-3,6-diamine. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 2 and 7 positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,7-Dibromoacridine-3,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form acridine derivatives with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Scientific Research Applications
2,7-Dibromoacridine-3,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dibromoacridine-3,6-diamine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting DNA synthesis and leading to mutations . This mechanism is particularly relevant in its antibacterial and anticancer activities .
Comparison with Similar Compounds
2,7-Dibromoacridine-3,6-diamine can be compared with other acridine derivatives such as acriflavine and proflavine. These compounds share a similar acridine-3,6-diamine structural component but differ in their substituents and biological activities . The unique bromination at the 2 and 7 positions of this compound distinguishes it from other derivatives, potentially enhancing its biological activity and specificity .
Similar Compounds
- Acriflavine
- Proflavine
- Other brominated acridine derivatives
Properties
CAS No. |
93186-79-9 |
|---|---|
Molecular Formula |
C13H9Br2N3 |
Molecular Weight |
367.04 g/mol |
IUPAC Name |
2,7-dibromoacridine-3,6-diamine |
InChI |
InChI=1S/C13H9Br2N3/c14-8-2-6-1-7-3-9(15)11(17)5-13(7)18-12(6)4-10(8)16/h1-5H,16-17H2 |
InChI Key |
LFBDYJPTUCMHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC3=CC(=C(C=C31)Br)N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















